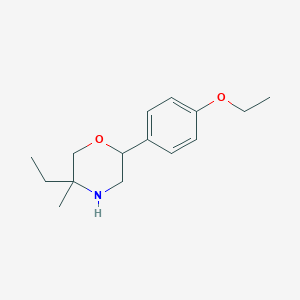

2-(4-Ethoxyphenyl)-5-ethyl-5-methylmorpholine

Description

2-(4-Ethoxyphenyl)-5-ethyl-5-methylmorpholine is a synthetic organic compound featuring a morpholine core substituted with ethyl and methyl groups at the 5-position and a 4-ethoxyphenyl group at the 2-position. The 4-ethoxyphenyl substituent introduces aromaticity and lipophilicity, which may enhance membrane permeability and receptor binding.

Properties

Molecular Formula |

C15H23NO2 |

|---|---|

Molecular Weight |

249.35 g/mol |

IUPAC Name |

2-(4-ethoxyphenyl)-5-ethyl-5-methylmorpholine |

InChI |

InChI=1S/C15H23NO2/c1-4-15(3)11-18-14(10-16-15)12-6-8-13(9-7-12)17-5-2/h6-9,14,16H,4-5,10-11H2,1-3H3 |

InChI Key |

KGFLSQWRLDHHGH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(COC(CN1)C2=CC=C(C=C2)OCC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)-5-ethyl-5-methylmorpholine typically involves the reaction of 4-ethoxybenzaldehyde with ethylamine and formaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized using a suitable catalyst to yield the target morpholine compound. The reaction conditions often include temperatures ranging from 60°C to 100°C and reaction times of several hours.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as Lewis acids or transition metal complexes can enhance the efficiency of the cyclization step. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)-5-ethyl-5-methylmorpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group, where halogens or other nucleophiles replace the ethoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium at room temperature.

Reduction: Hydrogen gas with a palladium catalyst at elevated pressures and temperatures.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a morpholine ring, which is a six-membered heterocyclic structure containing one nitrogen and one oxygen atom. Its molecular formula is C₁₆H₃₁N₁O₂, with a molar mass of approximately 263.44 g/mol. The presence of ethoxy and methyl groups enhances its lipophilicity, which is crucial for its interaction with biological systems.

Medicinal Chemistry Applications

Pharmacological Potential

Research indicates that 2-(4-Ethoxyphenyl)-5-ethyl-5-methylmorpholine exhibits promising pharmacological properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development. Key areas of interest include:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth by interfering with cellular signaling pathways.

- Antimicrobial Properties : Its effectiveness against certain bacterial strains has been noted, indicating potential as an antimicrobial agent.

Case Study: Anticancer Research

A study conducted on the effects of this compound on cancer cell lines demonstrated significant cytotoxicity, suggesting its potential as a lead compound in anticancer drug discovery. The mechanism of action appears to involve apoptosis induction through mitochondrial pathways.

Material Science Applications

Polymer Chemistry

The morpholine derivative can be utilized in synthesizing advanced materials, particularly in creating polymeric networks with enhanced properties. Its ability to participate in nucleophilic substitutions allows for the development of novel polymers with tailored characteristics.

Table: Comparison of Morpholine Derivatives in Polymer Applications

| Compound Name | Application Area | Unique Features |

|---|---|---|

| This compound | Polymer synthesis | Enhanced lipophilicity |

| 5-Ethyl-5-methylmorpholine | General polymer applications | Lacks aromatic substituents |

| 4-(4-Propyloxyphenyl)morpholine | Coatings | Different alkyl chain length |

Analytical Chemistry Applications

Chromatographic Techniques

The compound has been explored for use in chromatographic methods, particularly in high-performance liquid chromatography (HPLC). Its unique properties facilitate the separation and analysis of complex mixtures.

Case Study: HPLC Method Development

In a recent study, researchers developed an HPLC method utilizing this compound as a stationary phase modifier. This approach improved the resolution of analytes in pharmaceutical formulations, demonstrating its utility in analytical applications.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)-5-ethyl-5-methylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular structure of the compound.

Comparison with Similar Compounds

a) Core Structure Diversity

- Morpholine Derivatives: Both this compound and 2-(4-ethoxyphenoxy)-5-(morpholine-4-sulfonyl)aniline share a morpholine ring but differ in substituents. The former has alkyl groups (ethyl/methyl), while the latter includes a sulfonyl-aniline moiety, likely altering solubility and target specificity.

- Benzimidazole Derivatives : Etometazen and Etonitazepyne feature benzimidazole cores with ethoxyphenyl substituents. Their nitrogen-rich structures enable interactions with opioid receptors, unlike morpholine-based compounds.

- Pyrrole and Pyrethroid Derivatives : Apricoxib’s pyrrole-sulfonamide core targets cyclooxygenase-2 (COX-2), while Etofenprox’s ether-linked pyrethroid structure confers insecticidal activity.

b) Physicochemical Properties

- Lipophilicity : The ethoxyphenyl group increases lipophilicity across all compounds, enhancing blood-brain barrier penetration in CNS-active analogs (e.g., Etometazen ). Morpholine derivatives may exhibit moderate polarity due to the oxygen and nitrogen atoms.

Biological Activity

2-(4-Ethoxyphenyl)-5-ethyl-5-methylmorpholine is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Morpholine derivatives are known for their diverse pharmacological profiles, including neuroprotective, anti-cancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Research indicates that morpholine derivatives, including this compound, may exert their biological effects through several mechanisms:

- Receptor Modulation : These compounds can interact with various receptors in the central nervous system (CNS), potentially influencing mood disorders and pain pathways .

- Enzyme Inhibition : They may inhibit enzymes involved in critical biological processes, such as those related to cancer and neurodegenerative diseases .

Anticancer Properties

Recent studies have highlighted the anticancer potential of morpholine derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Selectivity |

|---|---|---|---|

| This compound | CCRF-CEM (leukemia) | 0.19 | High |

| Similar Morpholines | HeLa (cervical) | 0.25 | Moderate |

These findings suggest that the compound may selectively target cancer cells while sparing normal cells, which is crucial for therapeutic applications.

Neuroprotective Effects

The neuroprotective effects of morpholine derivatives are also significant. The modulation of neurotransmitter systems and inhibition of neurotoxic pathways have been documented:

- CNS Activity : Morpholines can penetrate the blood-brain barrier, making them suitable candidates for treating CNS disorders such as Alzheimer's disease and Parkinson's disease .

- Enzyme Interaction : Studies have shown that these compounds can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis, which is often upregulated in tumor cells .

Case Studies

Several case studies have explored the biological activity of morpholine derivatives:

- Study on Anticancer Activity : A recent investigation demonstrated that a series of morpholine derivatives exhibited potent cytotoxicity against T-lymphoblastic cell lines with IC50 values ranging from 9 nM to 19 nM. The study emphasized the role of structural modifications in enhancing selectivity towards pathogenic enzymes over human enzymes .

- Neuroprotective Study : Another study focused on the interaction of morpholine derivatives with sigma receptors, suggesting a potential role in modulating neurodegenerative processes. The binding affinity to sigma receptors indicated that these compounds could serve as therapeutic agents for neuroprotection .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis reveals that modifications to the morpholine ring and substituents significantly impact biological activity:

- Alkyl Chain Length : Variations in the alkyl chain length at the 5-position influence potency and selectivity against various targets.

- Substituent Effects : The presence of ethoxy and methyl groups enhances hydrophobic interactions, contributing to increased binding affinity to target enzymes and receptors .

Q & A

Q. What are the optimized synthetic routes for 2-(4-Ethoxyphenyl)-5-ethyl-5-methylmorpholine, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and cyclization. For example, ethoxylation of a phenol precursor (e.g., 4-ethoxyphenylboronic acid) followed by morpholine ring formation via amine-alcohol coupling. Reaction parameters such as solvent polarity (e.g., THF vs. DMF), temperature (80–120°C), and catalysts (e.g., Pd-based for coupling reactions) critically influence yield. Evidence from analogous morpholine derivatives suggests optimizing stoichiometry (1:1.2 molar ratio for amine:alkylating agent) and using inert atmospheres to minimize oxidation .

| Key Reaction Parameters | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent (polar aprotic) | DMF | Enhances nucleophilicity |

| Temperature | 100°C | Balances kinetics/thermodynamics |

| Catalyst (e.g., Pd(OAc)₂) | 5 mol% | Accelerates coupling |

Q. How can chromatographic techniques (e.g., HPLC, GC) be effectively employed to assess the purity of this compound?

- Methodological Answer : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) is recommended for purity analysis. Mobile phases like acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid improve peak resolution. Gas chromatography (GC) with a DB-5MS column (30 m × 0.25 mm) and flame ionization detection can separate volatile byproducts, as demonstrated for structurally similar furan derivatives . For impurity profiling, compare retention times against known standards and validate with mass spectrometry (LC-MS/MS).

Q. What spectroscopic methods (NMR, IR) are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals based on substituent effects. The ethoxyphenyl group shows characteristic aromatic protons (δ 6.8–7.2 ppm) and a quartet for the ethoxy –CH₂– group (δ 1.3–1.5 ppm). The morpholine ring’s methyl and ethyl groups appear as singlets (δ 1.2–1.4 ppm) and triplets (δ 0.9–1.1 ppm), respectively.

- IR : Stretching vibrations for C-O (1250 cm⁻¹, ether) and N-C (1100 cm⁻¹, morpholine) confirm functional groups. Compare with computational IR spectra (DFT) to resolve ambiguities .

Advanced Research Questions

Q. How can reaction mechanisms for the formation of this compound be elucidated using kinetic and isotopic labeling studies?

- Methodological Answer : Conduct kinetic experiments under varying temperatures (25–80°C) to determine rate laws and activation energy (Arrhenius plot). Use deuterated reagents (e.g., D₂O in hydrolysis steps) to track proton transfer pathways. For example, isotopic labeling of the ethoxy group’s oxygen (¹⁸O) can clarify ether bond formation mechanisms. Evidence from pyrrole derivatives highlights the utility of ¹³C-labeled intermediates in mapping carbon migration .

Q. What computational strategies (e.g., DFT, molecular docking) are suitable for predicting the reactivity and interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Use B3LYP/6-31G(d) basis sets for geometry optimization, as validated for morpholine sulfonamides .

- Molecular Docking : Employ AutoDock Vina to simulate binding to targets (e.g., enzymes with hydrophobic pockets). Parameterize force fields using partial charges derived from electrostatic potential (ESP) calculations. Studies on thiazolo[3,2-a]pyrimidine derivatives demonstrate the importance of van der Waals interactions in docking accuracy .

Q. How can discrepancies in spectroscopic data (e.g., NMR chemical shifts, IR absorptions) between experimental and theoretical models be resolved?

- Methodological Answer : Reconcile differences by: (i) Solvent Effects : Simulate NMR shifts with IEF-PCM solvent models (e.g., chloroform vs. DMSO). (ii) Conformational Sampling : Use molecular dynamics (MD) to account for rotational isomers affecting IR bands. (iii) Hybrid Functionals : Apply CAM-B3LYP for better agreement in aromatic systems, as shown in DFT studies of iodophenyl derivatives .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of this compound under acidic/basic conditions?

- Methodological Answer : Design stability studies under controlled pH (1–14) and monitor degradation via HPLC. For example, morpholine sulfonamides degrade via ring-opening at pH < 3, while ethoxy groups hydrolyze at pH > 10 . Conflicting data may arise from solvent choice (aqueous vs. organic), which alters protonation states. Cross-validate with accelerated stability testing (40°C/75% RH for 4 weeks) and mass spectrometry to identify degradation products.

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.